molecular formula C9H14N4 B1453681 2-Piperidin-1-ylpyrimidin-5-amine CAS No. 1086378-61-1

2-Piperidin-1-ylpyrimidin-5-amine

Cat. No.: B1453681
CAS No.: 1086378-61-1
M. Wt: 178.23 g/mol
InChI Key: KTPJWCNUYFLRRS-UHFFFAOYSA-N
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Description

“2-Piperidin-1-ylpyrimidin-5-amine”, also known as PPA-115, is a small molecule with potential therapeutic applications in various fields. It has a molecular formula of C9H14N4 and a molecular weight of 178.237 .


Synthesis Analysis

The synthesis of pyrimidine analogs, such as “this compound”, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Piperidine derivatives are synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure analysis of “this compound” involves the use of multiple, complementary, as well as orthogonal, state-of-the-art analytical methods . These methods include three-dimensional (3D) generative modeling for the de novo design of molecules in spatial perspective for the targeted protein structures .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Piperidine derivatives also exhibit a wide range of biological activities .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C9H14N4 and a molecular weight of 178.237 . More detailed physical and chemical properties would require specific laboratory analysis.

Scientific Research Applications

Therapeutic Applications of Piperidine and Pyrimidine Derivatives

Dipeptidyl Peptidase IV Inhibitors

Piperidine and pyrimidine derivatives, as part of dipeptidyl peptidase IV (DPP IV) inhibitors, have been extensively investigated for their therapeutic applications in managing type 2 diabetes mellitus (T2DM). These compounds have been recognized for their potential to inhibit the hydrolysis of incretin hormones, thereby enhancing insulin secretion and offering a promising treatment avenue for T2DM (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of N-Heterocycles

The structural versatility of piperidine derivatives facilitates the asymmetric synthesis of N-heterocycles, which are crucial in developing pharmaceuticals and natural products. This application underscores the compound's significance in producing structurally diverse piperidines, pyrrolidines, and azetidines, highlighting its broad utility in medicinal chemistry (Philip et al., 2020).

Antidepressant Targets

The pharmacological targeting of the 5-HT1A receptor by compounds featuring piperidine, piperazine, and pyrimidine groups has been associated with antidepressant effects. This insight emphasizes the relevance of these functional groups in the development of novel antidepressants, offering a foundation for future research in this domain (Wang et al., 2019).

Dopamine D2 Receptor Ligands

Piperidine derivatives have been identified as crucial pharmacophores for dopamine D2 receptor (D2R) affinity, playing a significant role in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. This application illustrates the compound's capacity to modulate dopaminergic signaling, offering therapeutic benefits across a spectrum of CNS disorders (Jůza et al., 2022).

C-N Bond Forming Cross-Coupling Reactions

Copper-catalyzed C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids have been facilitated by recyclable copper catalyst systems employing piperidine derivatives. This chemical process is pivotal in synthesizing complex organic molecules, indicating the compound's utility in organic synthesis and potential pharmaceutical applications (Kantam et al., 2013).

Future Directions

“2-Piperidin-1-ylpyrimidin-5-amine” has potential therapeutic applications in various fields. Future research could focus on these applications and the development of new methods for the synthesis of biologically active piperidines .

Properties

IUPAC Name

2-piperidin-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPJWCNUYFLRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296354
Record name 2-(1-Piperidinyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086378-61-1
Record name 2-(1-Piperidinyl)-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperidinyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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